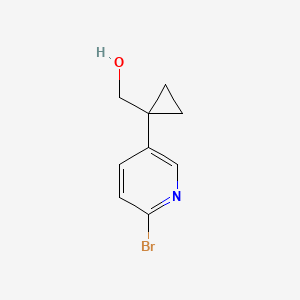

(1-(6-Bromopyridin-3-YL)cyclopropyl)methanol

Description

(1-(6-Bromopyridin-3-YL)cyclopropyl)methanol is a brominated heterocyclic compound featuring a cyclopropane ring directly attached to a pyridine moiety substituted at the 6-position with bromine and a hydroxymethyl group. Its molecular formula is C₉H₁₀BrNO, with a molecular weight of 228.09 g/mol.

Properties

CAS No. |

1447607-60-4 |

|---|---|

Molecular Formula |

C9H10BrNO |

Molecular Weight |

228.09 g/mol |

IUPAC Name |

[1-(6-bromopyridin-3-yl)cyclopropyl]methanol |

InChI |

InChI=1S/C9H10BrNO/c10-8-2-1-7(5-11-8)9(6-12)3-4-9/h1-2,5,12H,3-4,6H2 |

InChI Key |

XFHLASNIELORTH-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1(CO)C2=CN=C(C=C2)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(6-Bromopyridin-3-YL)cyclopropyl)methanol typically involves the reaction of 6-bromopyridine with cyclopropylmethanol under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the formation of the desired product. Detailed synthetic routes and reaction conditions can vary, but they generally involve steps such as halogenation, cyclopropanation, and subsequent functional group modifications.

Industrial Production Methods

Industrial production methods for this compound are likely to involve large-scale synthesis techniques that optimize yield and purity. These methods may include continuous flow reactions, high-throughput screening for optimal conditions, and the use of advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(1-(6-Bromopyridin-3-YL)cyclopropyl)methanol can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.

Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the formation of a pyridine derivative.

Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols, through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide or thiourea for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield aldehydes or ketones, while substitution of the bromine atom can result in various substituted pyridine derivatives.

Scientific Research Applications

(1-(6-Bromopyridin-3-YL)cyclopropyl)methanol has several scientific research applications, including:

Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound may be used in studies related to enzyme inhibition, receptor binding, and other biochemical processes.

Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (1-(6-Bromopyridin-3-YL)cyclopropyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridine moiety may facilitate binding to these targets, while the cyclopropylmethanol group can influence the compound’s overall reactivity and stability. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Structural Analogues

(1-(6-Fluoropyridin-2-YL)pyrrolidin-3-yl)methanol ( )

- Structure : Replaces bromine with fluorine on pyridine (6-fluoro vs. 6-bromo) and substitutes cyclopropane with pyrrolidine.

- Molecular Formula : C₁₀H₁₃FN₂O.

- Key Differences :

- Substituent Effects : Fluorine’s electronegativity increases polarity but reduces steric bulk compared to bromine.

- Ring System : Pyrrolidine’s five-membered saturated ring lacks the strain of cyclopropane, altering conformational flexibility.

- Positional Isomerism : Pyridine substitution at 2-yl (vs. 3-yl) may affect hydrogen bonding or π-stacking interactions.

Montelukast Intermediates ( )

- Structure: Cyclopropyl groups in Montelukast’s synthesis (e.g., (S)-2-(1-((1-(3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)-3-(2-(2-hydroxypropan-2-yl)phenyl)propylthio)methyl)cyclopropyl) acetic acid) incorporate cyclopropane but within a larger, complex scaffold.

- Key Differences: Complexity: Target compound is simpler, lacking the quinoline and thioether linkages. Functionality: Montelukast intermediates prioritize sulfur-based reactivity, whereas the target compound’s methanol group may participate in hydrogen bonding or oxidation.

Physicochemical Properties

| Property | (1-(6-Bromopyridin-3-YL)cyclopropyl)methanol | (1-(6-Fluoropyridin-2-YL)pyrrolidin-3-yl)methanol | Montelukast Sodium Intermediate |

|---|---|---|---|

| Molecular Weight (g/mol) | 228.09 | ~196.22 | >600 |

| Halogen | Bromine (Br) | Fluorine (F) | Chlorine (Cl) |

| Ring Strain | High (cyclopropane) | Low (pyrrolidine) | Moderate (quinoline) |

| Key Functional Group | Methanol | Methanol | Carboxylic acid/Sodium salt |

- Bromine vs. Fluorine : Bromine’s larger atomic radius increases lipophilicity and may enhance nucleophilic substitution reactivity compared to fluorine’s electronegative stability .

- Cyclopropane vs. Pyrrolidine : The strained cyclopropane ring in the target compound could enhance reactivity in ring-opening reactions or enzyme inactivation mechanisms .

Enzyme Interactions ( )

Cyclopropyl alcohols, including the target compound, may inactivate flavoproteins (e.g., monoamine oxidase, MAO) via non-radical mechanisms. For example:

- Mechanism : Oxidation generates a cyclopropyl imine intermediate, which reacts with reduced flavin (e.g., at N5 or C4a positions) to form covalent adducts, irreversibly inhibiting the enzyme.

- Comparison : Fluoropyridine analogues () likely exhibit weaker enzyme binding due to fluorine’s smaller size and reduced polarizability compared to bromine. Pyrrolidine-based compounds lack the strain-driven reactivity critical for cyclopropane’s inactivation efficiency.

Biological Activity

(1-(6-Bromopyridin-3-YL)cyclopropyl)methanol is a unique organic compound featuring a cyclopropyl group and a brominated pyridine moiety. Its molecular structure suggests potential biological activities, particularly in the fields of antimicrobial and enzymatic inhibition. This article explores the biological activity of this compound through various studies, emphasizing its mechanisms of action, efficacy, and potential therapeutic applications.

Structural Characteristics

The structure of this compound can be summarized as follows:

- Molecular Formula : CHBrN

- Key Functional Groups :

- Cyclopropyl group

- Brominated pyridine ring

- Alcohol functional group

These structural features contribute to its chemical reactivity and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Properties : The compound has shown potential antimicrobial effects, possibly due to its ability to inhibit specific enzymes or receptors in microbial cells.

- Enzyme Inhibition : Studies have indicated that it may effectively inhibit certain enzymes, leading to therapeutic effects against infections.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibits growth of various microbial strains | |

| Enzyme Inhibition | Effective against specific enzymes | |

| Antiviral | Improved inhibition of virus replication |

The mechanisms by which this compound exerts its biological effects include:

- Enzyme Interaction : The compound's structural features allow it to bind effectively to target enzymes, inhibiting their activity.

- Molecular Docking Studies : Computational studies have demonstrated the binding affinity of this compound to various biological targets, suggesting a potential for drug design.

Case Study: Antiviral Activity

A notable study highlighted the antiviral properties of this compound. The compound was tested against viral strains, showing significant inhibition with a pMIC50 value indicating potent activity.

- pMIC50 Value : 7.0 nM against viral replication.

This suggests that the compound could be further developed as an antiviral agent.

Comparative Analysis with Similar Compounds

Several compounds with structural similarities were analyzed to understand the unique efficacy of this compound.

Table 2: Comparison of Biological Activities with Analogous Compounds

| Compound Name | pMIC50 Value | Activity Type |

|---|---|---|

| Compound A (Cyclopropyl Analog) | 5.9 | Antiviral |

| Compound B (Brominated Variant) | 5.3 | Antimicrobial |

| This compound | 7.0 | Antiviral |

This comparative analysis indicates that the presence of both the cyclopropyl and brominated pyridine moieties significantly enhances the biological activity of this compound compared to its analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.